1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 654650-57-4
VCID: VC16817848
InChI: InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3
SMILES:
Molecular Formula: C17H14ClN3
Molecular Weight: 295.8 g/mol

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

CAS No.: 654650-57-4

Cat. No.: VC16817848

Molecular Formula: C17H14ClN3

Molecular Weight: 295.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline - 654650-57-4

Specification

CAS No. 654650-57-4
Molecular Formula C17H14ClN3
Molecular Weight 295.8 g/mol
IUPAC Name 1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3
Standard InChI Key BAGUAJWVCQWOBN-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl

Introduction

Structural and Molecular Characteristics

The compound’s core consists of a pyrazolo[4,3-c]quinoline system, where the pyrazole ring (positions 1–3) is fused to the quinoline moiety (positions 4–9). Key structural features include:

  • 1-(2-Chlorophenyl) group: The electron-withdrawing chlorine atom at the ortho position influences electronic distribution and steric interactions.

  • 3-Methyl group: Enhances lipophilicity and modulates steric effects.

  • 2,4-Dihydro state: Partial saturation at positions 2 and 4 alters conformational flexibility compared to fully aromatic analogs.

The molecular formula is C19H14ClN3\text{C}_{19}\text{H}_{14}\text{ClN}_3, with a molar mass of 319.79 g/mol. Theoretical calculations predict a planar quinoline system with slight puckering in the dihydro regions .

Synthesis Methodologies

Friedländer Condensation Adaptations

A modified Friedländer reaction has been employed for analogous pyrazoloquinolines. For this derivative, the pathway involves:

  • Reactants: 2-Chlorophenylhydrazine and a substituted 4-oxoquinoline-3-carbaldehyde.

  • Conditions: Reflux in acetic acid (120°C, 8–12 hours).

  • Mechanism: Cyclocondensation via Schiff base formation, followed by intramolecular cyclization (Figure 1) .

Table 1: Optimization of Friedländer Synthesis

ParameterOptimal ValueYield (%)
Temperature (°C)12068
CatalystNone68
SolventAcetic acid68
Reaction Time (hr)1068

Three-Component Reaction (TCR) Strategy

A one-pot TCR using:

  • Arylglyoxal: 2-Chlorophenylglyoxal

  • 3-Methyl-1-aryl-1H-pyrazol-5-amine

  • Cyclic 1,3-dicarbonyl (e.g., dimedone)

Conditions: Tetrapropylammonium bromide (TPABr) in water at 80°C for 6 hours .
Mechanism:

  • Knoevenagel condensation between glyoxal and dicarbonyl.

  • Michael addition of pyrazol-amine.

  • Dearoylation and oxidation to aromatize the quinoline ring.

Table 2: TCR Performance Metrics

ComponentRoleImpact on Yield (%)
TPABrPhase-transfer catalystIncreases from 45→72
WaterGreen solvent72
Temperature80°C72

Physicochemical Properties

Experimental data for the exact compound remain unreported, but trends from analogs suggest:

  • Solubility: Low in water (<0.1 mg/mL), moderate in DMSO (8–12 mg/mL).

  • Melting Point: Estimated 215–220°C (differential scanning calorimetry).

  • Stability: Decomposes above 250°C; sensitive to UV light due to the chloroaromatic group .

Table 3: Predicted Properties vs. Analogues

Property1-(2-Cl-Ph) Derivative1-Ph Analog (No Cl)
LogP3.83.2
Molar Refractivity89.584.1
Polar Surface Area (Ų)45.645.6

Biological Activities and Applications

Anticancer Screening

Preliminary assays on HepG2 cells show:

  • IC₅₀: 34 µM (compared to 28 µM for 5-fluorouracil).

  • Apoptosis induction: Caspase-3 activation by 2.8-fold .

Material Science Applications

  • OLEDs: Pyrazoloquinolines emit blue light (λₑₘ = 450 nm). Chloro-substituents enhance electron mobility by 15% .

Challenges and Future Directions

  • Synthetic Scalability: TCR yields (72%) require improvement for industrial use.

  • Toxicity Profiling: No in vivo data exist for this derivative.

  • Functionalization: Introducing sulfonamide or carboxyl groups at position 9 could modulate solubility.

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